molecular formula C20H21ClN4O3 B2702143 7-(4-chlorophenyl)-3-hexyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 941872-89-5

7-(4-chlorophenyl)-3-hexyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2702143
CAS No.: 941872-89-5
M. Wt: 400.86
InChI Key: IRUSENMRRBWVHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds (single, double, or triple) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Heteroaromatization and Biological Activity

  • Heteroaromatization with 4-Hydroxycoumarin : The synthesis of novel pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines, involving compounds with chlorophenyl groups similar to the specified chemical structure, has been explored. These synthesized compounds showed antimicrobial activities, indicating their potential application in developing antimicrobial agents (El-Agrody et al., 2001).

Anticancer Applications

  • Fused Triazolo Purines as Anti-Proliferative Agents : A series of fused triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives were synthesized and evaluated for their in vitro anti-proliferative activity against human cancer cell lines. Some derivatives showed significant activity, highlighting their potential as anticancer agents (Sucharitha et al., 2021).

Antimicrobial and Antifungal Activities

  • New Triazole Derivatives : The synthesis and antimicrobial activities of new 1,2,4-triazole derivatives were reported. Among these, compounds featuring chlorophenyl groups demonstrated good or moderate activities against various microorganisms, suggesting their use in antimicrobial treatments (Bektaş et al., 2007).
  • Antifungal Activity of Polyheterocyclic Compounds : A study on the synthesis and antifungal activity of novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety showcased their potential in antifungal applications. These findings open avenues for developing new antifungal agents (Ibrahim et al., 2008).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves studying the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling .

Properties

IUPAC Name

7-(4-chlorophenyl)-2-hexyl-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O3/c1-3-4-5-6-11-24-18(26)16-17(23(2)20(24)27)22-19-25(16)12-15(28-19)13-7-9-14(21)10-8-13/h7-10,12H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUSENMRRBWVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=C(C=C4)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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